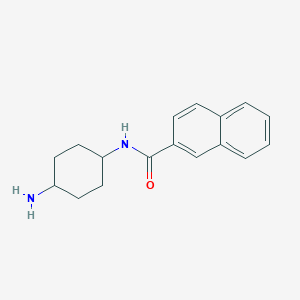![molecular formula C12H16N4 B7557264 N-[(2-methylpyrazol-3-yl)methyl]-1-pyridin-3-ylethanamine](/img/structure/B7557264.png)
N-[(2-methylpyrazol-3-yl)methyl]-1-pyridin-3-ylethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(2-methylpyrazol-3-yl)methyl]-1-pyridin-3-ylethanamine, also known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It was first synthesized in the late 1990s and has since been extensively studied for its potential therapeutic applications.
Wirkmechanismus
N-[(2-methylpyrazol-3-yl)methyl]-1-pyridin-3-ylethanamine acts as a selective antagonist of the mGluR5 receptor, which is involved in the regulation of synaptic plasticity and the formation of long-term memories. By blocking the activity of this receptor, N-[(2-methylpyrazol-3-yl)methyl]-1-pyridin-3-ylethanamine can modulate glutamate signaling and affect a variety of physiological processes.
Biochemical and Physiological Effects:
N-[(2-methylpyrazol-3-yl)methyl]-1-pyridin-3-ylethanamine has been shown to have a variety of biochemical and physiological effects, including reducing the release of dopamine in the brain, decreasing anxiety-like behavior in animal models, and improving cognitive function in individuals with Fragile X syndrome. It has also been shown to have neuroprotective effects in animal models of Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[(2-methylpyrazol-3-yl)methyl]-1-pyridin-3-ylethanamine in lab experiments is its high selectivity for the mGluR5 receptor, which allows for precise modulation of glutamate signaling. However, one limitation is that N-[(2-methylpyrazol-3-yl)methyl]-1-pyridin-3-ylethanamine has a relatively short half-life and may require frequent administration in experiments.
Zukünftige Richtungen
There are several potential future directions for research on N-[(2-methylpyrazol-3-yl)methyl]-1-pyridin-3-ylethanamine. One area of interest is the development of more potent and selective mGluR5 antagonists for use in therapeutic applications. Another area of interest is the investigation of the role of mGluR5 signaling in other neurological disorders, such as Alzheimer's disease and traumatic brain injury. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-[(2-methylpyrazol-3-yl)methyl]-1-pyridin-3-ylethanamine and its potential therapeutic applications.
Synthesemethoden
The synthesis of N-[(2-methylpyrazol-3-yl)methyl]-1-pyridin-3-ylethanamine involves several steps. The first step is the synthesis of 2-methylpyrazol-3-ylmethanol, which is then reacted with 3-pyridinecarboxaldehyde to produce the intermediate N-[(2-methylpyrazol-3-yl)methyl]-3-pyridinecarboxaldehyde. This intermediate is then reduced to the final product, N-[(2-methylpyrazol-3-yl)methyl]-1-pyridin-3-ylethanamine.
Wissenschaftliche Forschungsanwendungen
N-[(2-methylpyrazol-3-yl)methyl]-1-pyridin-3-ylethanamine has been extensively studied for its potential therapeutic applications in a variety of neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, anxiety disorders, and addiction. It has also been studied for its potential use in the treatment of Fragile X syndrome, a genetic disorder that causes intellectual disability and behavioral problems.
Eigenschaften
IUPAC Name |
N-[(2-methylpyrazol-3-yl)methyl]-1-pyridin-3-ylethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4/c1-10(11-4-3-6-13-8-11)14-9-12-5-7-15-16(12)2/h3-8,10,14H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIFATGBZKXZQGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=CC=C1)NCC2=CC=NN2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-methylpyrazol-3-yl)methyl]-1-pyridin-3-ylethanamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![N-[(4-fluorophenyl)methyl]-2-methyl-5-methylsulfonylaniline](/img/structure/B7557222.png)

![N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-fluoro-2-nitroaniline](/img/structure/B7557243.png)
![N-[(2-methylpyrazol-3-yl)methyl]-2-pyridin-2-ylethanamine](/img/structure/B7557251.png)


![Methyl 2-[(2-chloroacetyl)amino]-5-methylbenzoate](/img/structure/B7557271.png)
